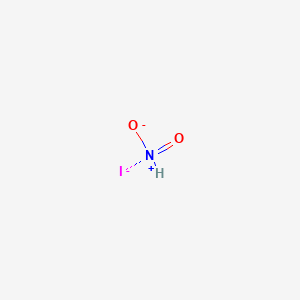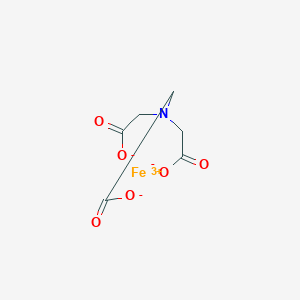![molecular formula C20H26O2 B230865 8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-5,7-dimethoxychromen-2-one CAS No. 18196-01-5](/img/structure/B230865.png)
8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-5,7-dimethoxychromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-5,7-dimethoxychromen-2-one, also known as xanthohumol, is a prenylated flavonoid found in hops and beer. It has gained attention in recent years due to its potential health benefits, particularly in cancer prevention and treatment.
Aplicaciones Científicas De Investigación
Synthesis and Intermediates
Synthesis Procedures : A study by Chu et al. (2004) discussed the synthesis of a related compound, focusing on an efficient method for large-scale preparation. This research is significant for producing key intermediates in pharmaceutical manufacturing.
Molecular Structure and Synthesis : The work by Arango et al. (2010) focused on isolating new coumarin compounds from Galipea panamensis. Their research provides insights into the structural elucidation of similar compounds.
Chemical Constituents and Cytotoxicity : Farooq et al. (2014) isolated various compounds from Prangos pabularia, including a related 8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-7-methoxy-2H-chromen-2-one. This study also evaluated the cytotoxicity of these compounds against several cancer cell lines, contributing to the understanding of their potential therapeutic applications.
Biological and Pharmacological Activities
Antimicrobial and Antifungal Properties : Research by Hublikar et al. (2019) synthesized novel derivatives and evaluated their antimicrobial activities. This demonstrates the potential of related compounds in developing new antimicrobial agents.
Chemodiversity and Cytotoxicity Studies : A study by Sun et al. (2018) investigated new meroterpenoids with similar structural features. Their research explored the chemodiversity of fungal products and evaluated cytotoxicity, which is crucial for drug discovery.
Antioxidant and Anti-Inflammatory Research : The work by Кorobko et al. (2018) synthesized new derivatives and studied their antioxidant and anti-inflammatory properties. This adds to the knowledge of therapeutic potential in related chemical structures.
Analytical and Characterization Techniques
Structural Analysis and Revision : Elyashberg et al. (2013) used advanced computational methods for structure revision of a natural product containing a similar fragment. This illustrates the importance of accurate structural characterization in natural product chemistry.
HPLC-Quantification : Farooq et al. (2014) developed an HPLC method for the quantification of cytotoxic constituents in Prangos pabularia, which includes the compound of interest. This method is valuable for quality control in pharmaceutical preparations.
Propiedades
| 18196-01-5 | |
Fórmula molecular |
C20H26O2 |
Peso molecular |
290.31 g/mol |
Nombre IUPAC |
8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-5,7-dimethoxychromen-2-one |
InChI |
InChI=1S/C16H18O5/c1-16(2)13(21-16)7-10-12(19-4)8-11(18-3)9-5-6-14(17)20-15(9)10/h5-6,8,13H,7H2,1-4H3/t13-/m1/s1 |
Clave InChI |
UOEQXGRDVIMHFZ-CYBMUJFWSA-N |
SMILES isomérico |
CC1([C@H](O1)CC2=C(C=C(C3=C2OC(=O)C=C3)OC)OC)C |
SMILES |
CC1(C(O1)CC2=C(C=C(C3=C2OC(=O)C=C3)OC)OC)C |
SMILES canónico |
CC1(C(O1)CC2=C(C=C(C3=C2OC(=O)C=C3)OC)OC)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]piperidine](/img/structure/B230799.png)

![1,3-Benzodioxol-5-yl[4-(2,5-dichlorophenyl)piperazin-1-yl]methanone](/img/structure/B230802.png)








![ethyl 2-methyl-4-[(4-methyl-2-phenyl-1H-imidazol-1-yl)sulfonyl]phenyl ether](/img/structure/B230830.png)

